
4-((9H-Fluoren-3-yl)amino)-4-oxobut-2-enoicacid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-((9H-Fluoren-3-yl)amino)-4-oxobut-2-enoicacid is an organic compound that belongs to the class of fluorenyl derivatives. This compound is characterized by the presence of a fluorenyl group attached to an amino group, which is further connected to a butenoic acid moiety. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-((9H-Fluoren-3-yl)amino)-4-oxobut-2-enoicacid typically involves the reaction of fluorenyl derivatives with appropriate amino and butenoic acid precursors. One common method involves the condensation reaction between 9H-fluoren-3-amine and 4-oxobut-2-enoic acid under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions
4-((9H-Fluoren-3-yl)amino)-4-oxobut-2-enoicacid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amino and fluorenyl groups can participate in substitution reactions with other chemical entities.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Reagents such as halogens or alkylating agents can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield fluorenyl oxides, while reduction can produce fluorenyl amines.
Applications De Recherche Scientifique
4-((9H-Fluoren-3-yl)amino)-4-oxobut-2-enoicacid has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of various organic compounds and materials.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of advanced materials and as a component in various industrial processes.
Mécanisme D'action
The mechanism of action of 4-((9H-Fluoren-3-yl)amino)-4-oxobut-2-enoicacid involves its interaction with specific molecular targets and pathways. The fluorenyl group can interact with various receptors and enzymes, modulating their activity. The amino and butenoic acid moieties can also participate in biochemical reactions, contributing to the compound’s overall effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-(9H-Fluoren-3-yl)-4-oxobutanoic acid
- 4-amino-4-(9H-fluoren-3-yl)butanoic acid
Uniqueness
4-((9H-Fluoren-3-yl)amino)-4-oxobut-2-enoicacid is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and interaction profiles, making it valuable for specific applications in research and industry.
Propriétés
Formule moléculaire |
C17H13NO3 |
|---|---|
Poids moléculaire |
279.29 g/mol |
Nom IUPAC |
(E)-4-(9H-fluoren-3-ylamino)-4-oxobut-2-enoic acid |
InChI |
InChI=1S/C17H13NO3/c19-16(7-8-17(20)21)18-13-6-5-12-9-11-3-1-2-4-14(11)15(12)10-13/h1-8,10H,9H2,(H,18,19)(H,20,21)/b8-7+ |
Clé InChI |
DPUGLVUNPUIJBN-BQYQJAHWSA-N |
SMILES isomérique |
C1C2=C(C=C(C=C2)NC(=O)/C=C/C(=O)O)C3=CC=CC=C31 |
SMILES canonique |
C1C2=C(C=C(C=C2)NC(=O)C=CC(=O)O)C3=CC=CC=C31 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



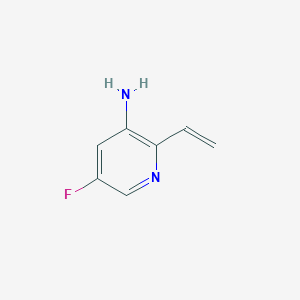
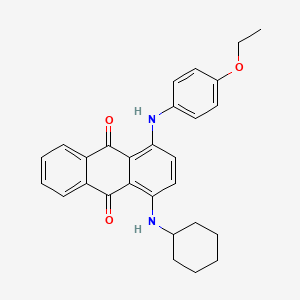
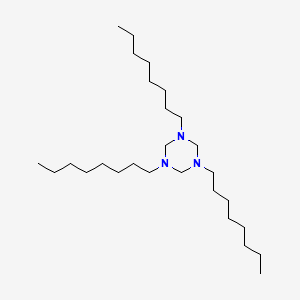
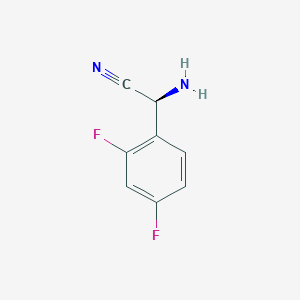
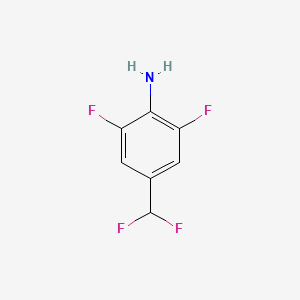
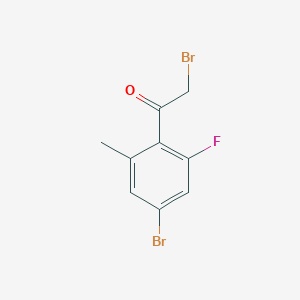

![N4-(4-(Diphenylamino)phenyl)-N4,N4'-diphenyl-[1,1'-biphenyl]-4,4'-diamine](/img/structure/B13134165.png)

![8-Chloro-3,6-dimethylimidazo[1,2-a]pyrazine](/img/structure/B13134180.png)

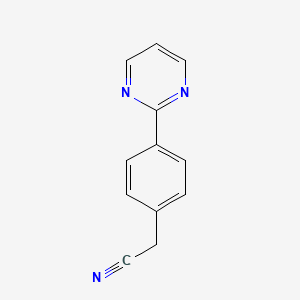
![Thieno[2,3-b][1]benzothiophene](/img/structure/B13134220.png)
